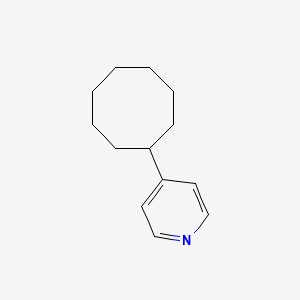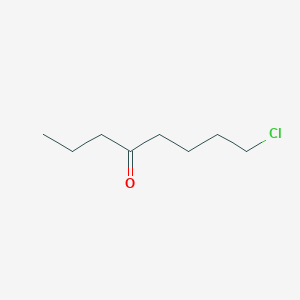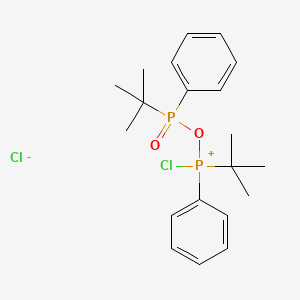
Phosphorus(1+), chloro(1,1-dimethylethyl)((1,1-dimethylethyl)phenylphosphinato-O)phenyl-, chloride, stereoisomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with the phosphate moiety and its coordination or supramolecular properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex can be synthesized through various methods. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction that utilizes bromotrimethylsilane followed by methanolysis . Another method involves the use of phosphorous acid (H₃PO₃) to produce a phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods
Industrial production of phosphonic acids often begins with phosphorous acid, exploiting its reactive P−H bond. The Kabachnik–Fields reaction or Pudovik reaction can be used to alkylate phosphonic acid, resulting in aminophosphonates, which are useful as chelating agents . Additionally, the Michaelis-Arbuzov reaction is employed to prepare phosphonic esters, where methyl iodide catalyzes the conversion of trimethylphosphite to the phosphonate ester dimethyl methylphosphonate .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids and their derivatives.
Reduction: Reduction reactions can convert phosphonic acids to phosphinic acids.
Substitution: The compound can undergo substitution reactions, where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, methanol, and phosphorous acid. Conditions often involve acidic or basic environments, depending on the desired reaction .
Major Products Formed
Major products formed from these reactions include phosphonic acids, phosphinic acids, and various phosphonate esters .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex has a wide range of scientific research applications:
Chemistry: Used in the synthesis of hybrid materials and surface modification.
Biology: Employed for its bioactive properties, including drug and pro-drug development.
Medicine: Utilized in medical imaging and as phosphoantigens.
Industry: Applied in the oil industry and for the functionalization of surfaces.
Wirkmechanismus
The mechanism of action of phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex involves its ability to form stable complexes with metal ions. This property is due to the presence of the phosphorus atom bonded to oxygen atoms, which allows for strong coordination with metal ions. The compound can also act as a bioisostere for phosphate, making it useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Glyphosate: An herbicide with a phosphonate group.
Ethephon: A plant growth regulator.
Bisphosphonates: Drugs used for the treatment of osteoporosis.
Uniqueness
Phosphonic acid, (1,1-dimethylethyl)phenyl-, phosphorus complex is unique due to its specific structural properties, which allow for strong coordination with metal ions and its versatility in various applications, from chemistry to medicine .
Eigenschaften
CAS-Nummer |
104154-51-0 |
|---|---|
Molekularformel |
C20H28Cl2O2P2 |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
tert-butyl-[tert-butyl(phenyl)phosphoryl]oxy-chloro-phenylphosphanium;chloride |
InChI |
InChI=1S/C20H28ClO2P2.ClH/c1-19(2,3)24(21,17-13-9-7-10-14-17)23-25(22,20(4,5)6)18-15-11-8-12-16-18;/h7-16H,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IBCJSXFMQZMEEC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)O[P+](C2=CC=CC=C2)(C(C)(C)C)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


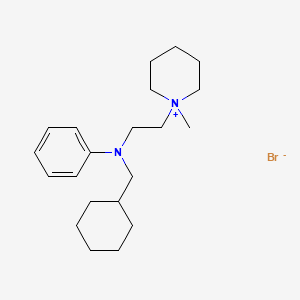

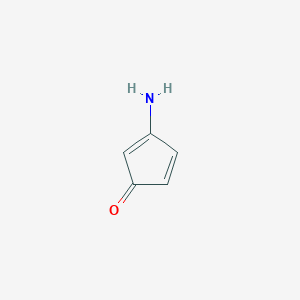
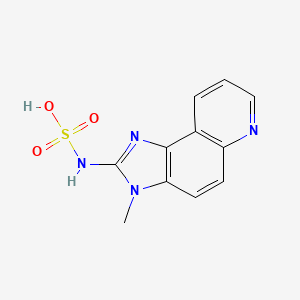

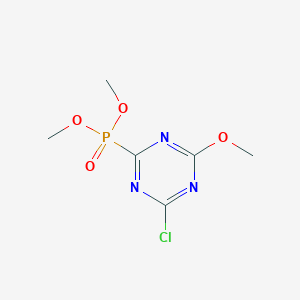
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)

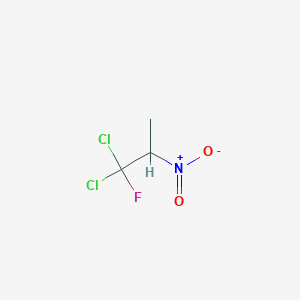
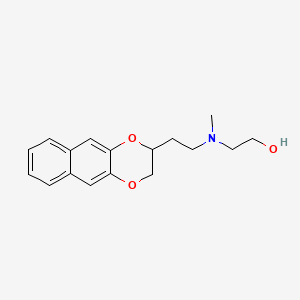
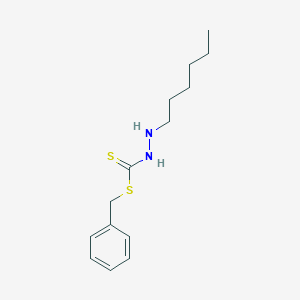
![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)
